![molecular formula C9H18O3 B12087639 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol CAS No. 344295-30-3](/img/structure/B12087639.png)
3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Allyloxy)propoxy)propan-1-ol is an organic compound with the molecular formula C9H18O3. It is a versatile chemical intermediate used in various industrial and chemical applications. This compound is characterized by the presence of an allyloxy group and a propoxy group attached to a propanol backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)propoxy)propan-1-ol typically involves the reaction of allyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(3-(Allyloxy)propoxy)propan-1-ol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Allyloxy)propoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: The allyloxy and propoxy groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted ethers
Applications De Recherche Scientifique
3-(3-(Allyloxy)propoxy)propan-1-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(3-(Allyloxy)propoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The allyloxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. Additionally, the compound’s reactivity allows it to modify biomolecules through covalent bonding, leading to changes in their structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Allyloxy)propan-1-ol: A simpler analog with only one allyloxy group, used in similar applications but with different reactivity and properties.
3-(2-Propen-1-yloxy)propan-1-ol: Another analog with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3-(3-(Allyloxy)propoxy)propan-1-ol is unique due to the presence of both allyloxy and propoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
344295-30-3 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(3-prop-2-enoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-2-6-11-8-4-9-12-7-3-5-10/h2,10H,1,3-9H2 |
Clé InChI |
XVLWEAUUUBWART-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



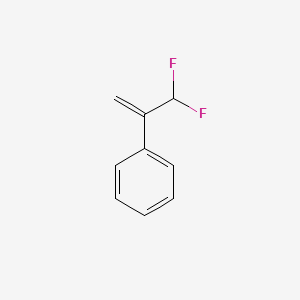
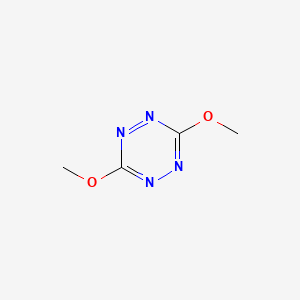
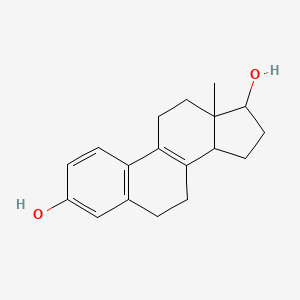

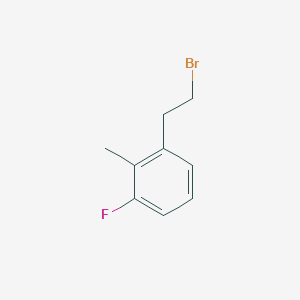

![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
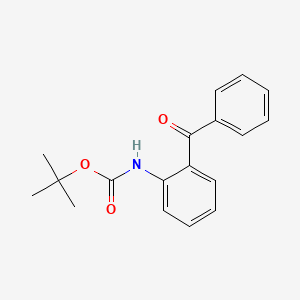
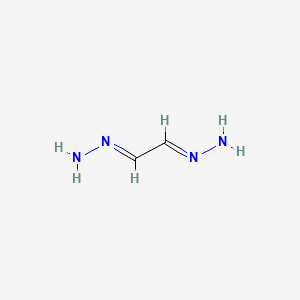

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
